N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine
Description
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine is an aromatic amine belonging to the ArNHR subclass, where the amino group is part of a side chain rather than directly attached to the aromatic ring . Its structure features a phenoxyethyl backbone substituted with a fluorine atom at the 2-position of the phenyl ring, an amino group at the 4-position, and a methyl-phenylamine moiety at the terminal ethyl group. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter analogs .
Properties
IUPAC Name |
3-fluoro-4-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(17)11-14(15)16/h2-8,11H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUHWWFVROSXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)N)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine involves several steps. One common method includes the reaction of 4-amino-2-fluorophenol with 2-chloroethylamine hydrochloride to form an intermediate compound. This intermediate is then reacted with N-methyl-N-phenylamine under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Scientific Research Applications
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features—fluorine substitution, phenoxyethyl linkage, and tertiary amine—distinguish it from analogs. Below is a detailed comparison with related compounds:
Table 1: Structural and Physicochemical Comparisons
*Inferred from structural analysis; †Estimated based on atomic composition.
Key Differences and Implications
Fluorine’s electronegativity may also influence solubility and metabolic resistance . The N-methyl-N-phenyl terminal group (vs. N,N-dimethyl in ) introduces steric bulk and lipophilicity, which could affect membrane permeability or receptor selectivity .
Synthetic Routes :
- The target compound shares synthetic steps with analogs in , such as hydrazine-mediated nitro reduction and toluene reflux for coupling reactions. However, the presence of fluorine necessitates careful optimization to avoid dehalogenation .
Hazard and Stability :
- Unlike the dihydrochloride salt in , the free base form of the target compound may exhibit lower irritancy but reduced aqueous solubility. Salt formation (e.g., hydrochloride) is a common strategy to improve bioavailability .
However, the absence of an isoquinoline sulfonamide group (as in H-8) limits direct functional equivalence.
Biological Activity
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C16H18F N3O
- CAS Number : [Insert CAS Number]
The compound primarily acts as an inhibitor of specific enzymes, particularly carboxylesterases (CEs). Research indicates that it exhibits selective inhibition towards human liver carboxylesterases. The inhibition potency can be quantified by the values, which indicate the concentration required to inhibit enzyme activity by half.
Inhibition Data
| Compound | hCE1 (nM) | hiCE (nM) | AChE Inhibition (%) |
|---|---|---|---|
| This compound | 109 | 398 | 3 |
This table indicates that the compound has a moderate inhibitory effect on hCE1 but is significantly less effective against hiCE, suggesting a selective action that could be beneficial in therapeutic applications.
Biological Activity and Efficacy
- Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties. It has been evaluated in various cancer cell lines, demonstrating potential cytotoxic effects.
- Neuroprotective Effects : There is evidence suggesting that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although further research is needed to confirm these findings and elucidate the mechanisms involved.
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses. This suggests its potential as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This supports its potential use in treating neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N-methyl-N-phenylamine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of 4-amino-2-fluorophenol with a bromoethylamine derivative (e.g., 2-bromoethyl-methyl-phenylamine) under basic conditions to form the phenoxyethyl backbone.
- Step 2: Methylation of the secondary amine using methyl iodide or formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
- Key Strategy: Prioritize reactions that minimize side products, such as using excess methylamine derivatives to drive alkylation efficiency, as outlined in general amine synthesis strategies .
- Validation: Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC .
Basic: How can researchers structurally characterize this compound using spectroscopic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (6.5–7.5 ppm for fluorophenyl groups) and ethylenic protons (δ 3.5–4.5 ppm for –OCH₂CH₂N–).
- ¹³C NMR: Distinguish quaternary carbons adjacent to fluorine (δ 150–160 ppm) and methyl groups attached to nitrogen (δ 40–45 ppm).
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Reference Data: Cross-validate experimental spectra against PubChem-derived computational data for analogous fluorophenoxyethylamines .
Basic: What strategies address solubility challenges during in vitro assays?
Answer:
- Salt Formation: Convert the free base to a hydrochloride salt (e.g., dihydrochloride) to enhance aqueous solubility, as demonstrated for related amines .
- Co-Solvent Systems: Use DMSO:water (≤5% DMSO) or ethanol:buffer mixtures to maintain solubility without denaturing proteins in biological assays.
- Critical Note: Pre-screen solvents for compatibility with downstream assays (e.g., fluorescence interference).
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer:
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency between phenolic and amine precursors.
- Temperature Control: Optimize reaction temperatures (e.g., 60–80°C for SN2 reactions) to balance reaction rate and byproduct formation.
- Work-Up: Use liquid-liquid extraction with dichloromethane/water to isolate the product and reduce polar impurities.
- Case Study: Analogous syntheses of fluorophenylacetamides achieved >80% yield via iterative optimization of molar ratios and solvent systems .
Advanced: How should researchers resolve contradictions in NMR data between experimental and theoretical predictions?
Answer:
- 2D NMR Techniques: Utilize HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously.
- Computational Modeling: Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra (e.g., using Gaussian software) to validate assignments .
- Example: Discrepancies in fluorine-induced deshielding effects can arise from solvent polarity; repeat experiments in deuterated DMSO vs. CDCl₃ to assess environmental impacts .
Advanced: What methodologies are recommended for assessing biological activity in target-based assays?
Answer:
- In Vitro Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs or kinases).
- Cellular Models: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds with known bioactivity, such as fluorophenylacetamide derivatives .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding modes to targets like estrogen receptors, leveraging PubChem’s 3D conformer data .
Advanced: How can impurity profiles be rigorously analyzed during quality control?
Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities.
- Reference Standards: Compare retention times against known byproducts (e.g., unreacted phenolic precursors or N-methylation intermediates).
- Regulatory Guidelines: Adhere to pharmacopeial limits for individual impurities (≤0.1%) and total impurities (≤0.5%) as per ICH Q3A/B guidelines .
Advanced: What are the best practices for stabilizing this compound in long-term storage?
Answer:
- Temperature: Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the amine group.
- Lyophilization: For hygroscopic forms, lyophilize the hydrochloride salt and store in vacuum-sealed vials.
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess decomposition pathways .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace fluorine with chlorine or vary the ethyl spacer length) and compare bioactivity.
- Pharmacophore Mapping: Use QSAR software (e.g., Schrodinger’s Phase) to identify critical functional groups (e.g., fluorophenoxy moiety for target binding) .
- Case Study: SAR studies on related N-methyl-N-phenylamine derivatives revealed enhanced potency with electron-withdrawing groups at the 2-fluorophenyl position .
Advanced: What analytical techniques are suitable for quantifying trace-level degradation products?
Answer:
- LC-MS/MS: Employ tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive detection of sub-ppm degradation products.
- Forced Degradation: Expose the compound to heat, light, and acidic/basic conditions to simulate degradation and identify labile sites (e.g., cleavage of the ethyloxy linker) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
